molecular formula C19H19NO2 B14130022 tert-Butyl 2-phenyl-1H-indole-5-carboxylate

tert-Butyl 2-phenyl-1H-indole-5-carboxylate

Cat. No.: B14130022
M. Wt: 293.4 g/mol
InChI Key: VDGHDDFDFIGINE-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, substituted with a tert-butyl ester group at the 5-position and a phenyl group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-phenyl-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-phenyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-phenyl-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 2-phenyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

tert-butyl 2-phenyl-1H-indole-5-carboxylate

InChI

InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)14-9-10-16-15(11-14)12-17(20-16)13-7-5-4-6-8-13/h4-12,20H,1-3H3

InChI Key

VDGHDDFDFIGINE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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